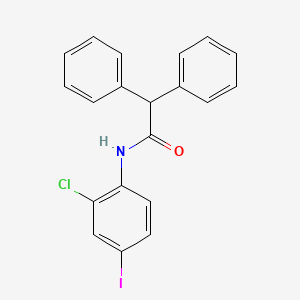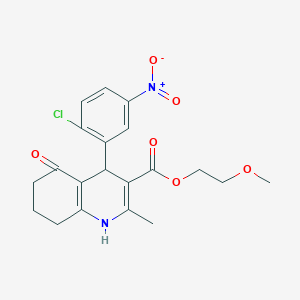
N-(2-chloro-4-iodophenyl)-2,2-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-iodophenyl)-2,2-diphenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CI-DPA or CIDA, and it is a member of the diphenylacetamide family of compounds. The synthesis of CI-DPA is a complex process that requires specialized skills and equipment.
作用机制
The mechanism of action of CI-DPA is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for breaking down acetylcholine, a neurotransmitter that is involved in learning, memory, and other cognitive processes. By inhibiting these enzymes, CI-DPA may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
CI-DPA has been shown to have several biochemical and physiological effects. In addition to its potential as an acetylcholinesterase and butyrylcholinesterase inhibitor, CI-DPA has also been shown to have anti-inflammatory and antioxidant properties. It has been studied as a potential treatment for several conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
实验室实验的优点和局限性
The advantages of using CI-DPA in lab experiments include its potential as a drug candidate for neurological disorders, its anti-inflammatory and antioxidant properties, and its ability to inhibit acetylcholinesterase and butyrylcholinesterase. However, the limitations of using CI-DPA in lab experiments include the complex synthesis method, potential hazards associated with the chemicals used in the process, and the need for specialized equipment and expertise.
未来方向
There are several potential future directions for the study of CI-DPA. These include further research into its mechanism of action, its potential as a treatment for neurological disorders, and its potential as a drug candidate for other conditions. Other potential future directions include the development of new synthesis methods for CI-DPA, the study of its pharmacokinetics and pharmacodynamics, and the exploration of its potential as a diagnostic tool for neurological disorders.
Conclusion:
In conclusion, CI-DPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its complex synthesis method, potential as an acetylcholinesterase and butyrylcholinesterase inhibitor, anti-inflammatory and antioxidant properties, and potential as a drug candidate for neurological disorders make it a promising area of study. Further research is needed to fully understand the mechanism of action of CI-DPA and its potential as a treatment for various conditions.
合成方法
The synthesis of CI-DPA involves several steps, including the reaction of 2,4-dichloroiodobenzene with phenylacetic acid in the presence of a catalyst. The resulting intermediate is then treated with an amine to produce CI-DPA. The synthesis of CI-DPA requires specialized equipment and expertise due to the potential hazards associated with the chemicals used in the process.
科学研究应用
CI-DPA has shown potential in various scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. It has been studied as a potential inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. CI-DPA has also been studied as a potential treatment for Alzheimer's disease and other neurological disorders.
属性
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClINO/c21-17-13-16(22)11-12-18(17)23-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUJFDSRCOIPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-acetyl-N~1~-{[2-(1-azocanyl)-3-pyridinyl]methyl}-L-alaninamide](/img/structure/B4968291.png)

![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4968301.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4968306.png)
![(3,5-dimethoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B4968316.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B4968317.png)
![5-(3,4-dimethoxyphenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4968321.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine oxalate](/img/structure/B4968325.png)
![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-fluorophenyl)ethyl]benzamide](/img/structure/B4968326.png)
![2-bromo-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4968340.png)
![4-(5-{[9-methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B4968349.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4968358.png)
![N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968359.png)
![1-ethyl-3-(hydroxymethyl)-4,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B4968367.png)